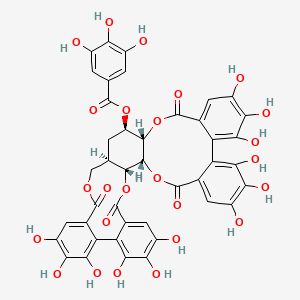

Galloyl-bis-HHDP glucose

Description

Contextualizing Complex Polyphenols and Tannins in Natural Product Chemistry

Galloyl-bis-HHDP glucose belongs to the intricate class of polyphenolic compounds known as hydrolyzable tannins, specifically a subgroup called ellagitannins. nih.gov These natural products are widely distributed in the plant kingdom and are characterized by a central glucose core to which multiple galloyl groups are attached through ester bonds. jst.go.jp The defining feature of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, which is formed through the oxidative coupling of two adjacent galloyl groups. nih.govjst.go.jpoup.com This HHDP unit can be further modified, leading to a vast structural diversity among ellagitannins. jst.go.jp Upon hydrolysis, ellagitannins release gallic acid and ellagic acid, the latter being a spontaneous lactonization product of hexahydroxydiphenic acid. jst.go.jp

The biosynthesis of these complex molecules is believed to originate from a common precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. researchgate.net The structural complexity of ellagitannins, including this compound, arises from the various possible conformations of the glucose moiety and the diverse ways in which galloyl and HHDP groups can be linked. researchgate.net This structural variety is a key reason for the continued interest in these compounds within the fields of natural product and organic chemistry. nih.gov

Significance of Investigating this compound in Academic Research

The investigation of this compound holds considerable significance in academic research due to its presence in various plant species and its potential biological activities. It has been identified in plants such as pomegranate (Punica granatum), strawberries (Fragaria × ananassa), and various Rubus species (like boysenberry). medchemexpress.comresearchgate.netwur.nl The presence of this compound in edible plants and traditional medicinal sources has spurred research into its potential effects. nih.gov

Academic interest is largely driven by the diverse biological properties attributed to ellagitannins as a class, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net For instance, galloyl-bis-HHDP-glucose has been specifically investigated for its anti-inflammatory properties in the context of acute lung injury. frontiersin.org Furthermore, research has suggested its potential role in the vasorelaxant effects observed with blackberry consumption. researchgate.net The study of this compound and related compounds contributes to a deeper understanding of plant defense mechanisms and the potential for developing new therapeutic agents from natural sources. nih.gov

Scope and Research Objectives for Comprehensive Study

A comprehensive study of this compound would encompass several key research objectives. A primary goal would be the complete structural elucidation and stereochemical assignment of the molecule, which can be challenging due to its complexity and the presence of multiple isomers. mdpi.com This often requires a combination of advanced analytical techniques.

Another critical research area is the investigation of its biosynthesis and metabolic pathways in plants. Understanding how plants synthesize and modify this complex tannin can provide insights into plant biochemistry and potentially enable biotechnological production. nih.govoup.com

Furthermore, a significant objective is the systematic evaluation of its biological activities. This includes in-vitro and in-vivo studies to determine its antioxidant, anti-inflammatory, and other potential therapeutic properties. researchgate.netfrontiersin.org Research in this area aims to understand the mechanisms of action at a molecular level.

Finally, developing efficient methods for the isolation and purification of this compound from natural sources or through chemical synthesis is a crucial objective to enable further research. jst.go.jp The chemical synthesis of such a complex molecule presents a significant challenge and is an active area of research in organic chemistry. jst.go.jp

Data Tables

Structure

2D Structure

Properties

Molecular Formula |

C42H30O25 |

|---|---|

Molecular Weight |

934.7 g/mol |

IUPAC Name |

[(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1 |

InChI Key |

HPWMJQZURPJUPS-NWGFMSHWSA-N |

Isomeric SMILES |

C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Relevance of Galloyl Bis Hhdp Glucose

Botanical Sources and Distribution Patterns in the Plant Kingdom

Galloyl-bis-HHDP glucose has been identified in a diverse range of plant families, indicating a widespread but specific distribution. It is not universally present in all plants but is a notable constituent in certain taxonomic groups, where it can accumulate in various tissues. Research has documented its presence predominantly in the Rosaceae, Lythraceae, Fagaceae, and Myrtaceae families.

The compound is found in different parts of the plants, including leaves, fruits, seeds, bark, and even specialized structures like galls. For instance, in Punica granatum (pomegranate), it is found in the leaves, rind, and flowers vulcanchem.comfrontiersin.orgresearchgate.net. Similarly, in the Rosaceae family, it has been isolated from the leaves of strawberries (Fragaria × ananassa) and dog rose (Rosa canina), as well as the seeds of Rosa rugosa vulcanchem.commedchemexpress.comresearchgate.net. The concentration of this compound can be significant; for example, in strawberry leaves, it can reach up to 1.50 mg/g of dry weight vulcanchem.com.

Below is a table summarizing the known botanical sources of this compound.

| Family | Species | Common Name | Plant Part(s) |

| Rosaceae | Fragaria × ananassa | Strawberry | Leaves vulcanchem.commedchemexpress.com |

| Rosa canina | Dog Rose | Leaves vulcanchem.com | |

| Rosa rugosa | Rugosa Rose | Seeds researchgate.net | |

| Rubus idaeus | Raspberry | Branches, Leaves researchgate.net | |

| Sanguisorba officinalis | Great Burnet | General nih.gov | |

| Lythraceae | Punica granatum | Pomegranate | Rind, Flowers, Leaves vulcanchem.comfrontiersin.orgresearchgate.netnih.gov |

| Fagaceae | Quercus spp. | Oak | Galls vulcanchem.com |

| Myrtaceae | Eucalyptus globulus | Tasmanian Blue Gum | Bark frontiersin.org |

| Cornaceae | Cornus officinalis | Japanese Cornelian Cherry | Seeds mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Co-occurrence with Biosynthetic Precursors and Related Metabolites

The biosynthesis of this compound involves the oxidative coupling of a precursor molecule, β-pentagalloylglucose (β-PGG) vulcanchem.com. This process is catalyzed by plant enzymes such as polyphenol oxidases and laccases vulcanchem.com. Consequently, this compound is often found alongside its biosynthetic precursors and other related tannins within the plant's metabolome.

Key precursors include gallic acid and various galloyl esters of glucose. The initial step in its formation is the sequential esterification of glucose with gallic acid to create β-PGG vulcanchem.com. Therefore, the presence of these foundational molecules is expected in tissues that actively synthesize this compound.

Furthermore, as an ellagitannin, it co-occurs with a wide array of other hydrolyzable tannins. For example, in Sanguisorba officinalis, it is detected along with castalagin (B1583131)/vescalagin (B1683822) isomers and pedunculagin (B3056322) nih.gov. In Rosa rugosa seeds, it is found with bis-HHDP-glucose, tellimagrandin I, tellimagrandin II, and rugosin A researchgate.net. In pomegranate, it is a dominant hydrolyzable tannin, co-existing with other ellagitannins like pedunculagin isomers researchgate.net. The hydrolysis product, ellagic acid, is also a commonly associated compound nih.gov.

The following table details the metabolites that are known to co-occur with this compound.

| Metabolite Class | Compound Name |

| Biosynthetic Precursors | Gallic acid vulcanchem.com |

| β-pentagalloylglucose (β-PGG) vulcanchem.com | |

| Related Ellagitannins | Pedunculagin researchgate.netnih.gov |

| Tellimagrandin I & II researchgate.net | |

| Castalagin / Vescalagin nih.gov | |

| Rugosin A researchgate.net | |

| bis-HHDP-glucose researchgate.net | |

| Hydrolysis Product | Ellagic acid nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Ecological Role and Plant-Environment Interactions Attributed to this compound

The accumulation of complex secondary metabolites like this compound is a key strategy for plant survival and interaction with the environment. Tannins, in general, are recognized for their defensive functions in plants nih.gov. The primary ecological role attributed to this compound is plant defense against both pathogens and herbivores.

Research has demonstrated its phytoprotective effects against bacterial pathogens. Specifically, this compound shows activity against Pseudomonas viridiflava medchemexpress.comnordicbiosite.com. Its defense mechanism involves the induction of plant defense genes, such as PDF1.2 and PR1, which are crucial components of the plant's innate immune response medchemexpress.comcnreagent.com. This suggests that the compound acts as a signaling molecule or a direct antimicrobial agent to thwart infections.

In addition to its role in pathogen defense, evidence points towards its function as a deterrent to herbivores vulcanchem.com. The high concentration of this and other tannins in tissues like leaves and bark can make them unpalatable and reduce their nutritional value for herbivores, thus protecting the plant from being eaten. Tannins are also known to contribute to a plant's defense against the damaging effects of UV radiation researchgate.net. The presence of this compound in various plant tissues underscores its importance as a multifunctional defense compound, crucial for the plant's ability to cope with biotic and abiotic stresses.

Isolation, Purification, and Structural Elucidation Methodologies for Galloyl Bis Hhdp Glucose

Extraction and Fractionation Techniques for Complex Plant Matrices

The initial step in isolating Galloyl-bis-HHDP glucose involves its extraction from plant tissues, which are rich in a diverse array of phytochemicals. mdpi.comnih.gov Ellagitannins are polar molecules; therefore, solvent systems with high polarity are typically employed for efficient extraction. nih.gov

Commonly, dried and powdered plant material, such as leaves or bark, is subjected to maceration or ultrasound-assisted extraction with aqueous organic solvents. nih.govresearchgate.net Mixtures of acetone/water or methanol (B129727)/water are frequently used, as they effectively solubilize tannins while minimizing the co-extraction of non-polar compounds like chlorophylls (B1240455) and lipids. nih.gov

Following extraction, the crude extract undergoes liquid-liquid fractionation to enrich the ellagitannin content. A typical fractionation scheme involves:

Defatting: The aqueous extract may first be partitioned against a non-polar solvent like n-hexane to remove lipids and other lipophilic constituents.

Enrichment: The remaining aqueous phase is then partitioned against a solvent of intermediate polarity, most commonly ethyl acetate (B1210297). frontiersin.orgnih.gov this compound and other hydrolyzable tannins will preferentially move into the ethyl acetate layer, separating them from highly polar compounds like sugars and organic acids that remain in the aqueous phase. This ethyl acetate fraction serves as the enriched starting material for subsequent chromatographic purification. frontiersin.orgnih.gov

Chromatographic Separation Strategies

Due to the complexity of the enriched fraction, which still contains numerous structurally similar tannins, multiple chromatographic steps are required to isolate this compound to a high degree of purity. google.comescholarship.org

Low-Pressure Column Chromatography: The primary purification step often involves low-pressure column chromatography using specialized stationary phases. escholarship.org Sephadex LH-20 is a widely used resin that separates polyphenolic compounds based on a combination of molecular size exclusion and hydrogen bond interactions. researchgate.net Elution with alcoholic solvents (e.g., methanol or ethanol) effectively separates tannins from other classes of compounds. Adsorbent resins like Amberlite XAD-16 or Diaion HP-20 are also employed, which retain tannins from an aqueous solution and allow for their subsequent elution with an organic solvent. escholarship.org

Flash Chromatography: Fractions obtained from low-pressure chromatography can be further purified using flash chromatography on silica (B1680970) gel. frontiersin.orgnih.gov Elution is performed with a gradient system, typically increasing the polarity with mixtures of solvents such as n-hexane, ethyl acetate, and methanol. frontiersin.org

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to achieve >95% purity is almost always carried out using preparative reversed-phase HPLC (Prep-HPLC). google.comescholarship.org Fractions rich in the target compound are injected onto a C18 column and eluted with a precise gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier improves peak shape and resolution. google.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an alternative liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of tannins. mdpi.com It has been successfully applied for the one-step purification of various galloyl and HHDP glucose esters from crude extracts, demonstrating its efficiency for separating these complex molecules. mdpi.com

Spectroscopic and Spectrometric Approaches for Structure Determination

Once a pure compound is isolated, its structure is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS/MS): HR-MS, often coupled with electrospray ionization (ESI), provides the exact molecular weight of the compound, allowing for the determination of its molecular formula with high accuracy. ceon.rs Tandem MS (MS/MS) experiments are used to confirm the structural components. The fragmentation pattern of this compound typically shows losses of key moieties, such as the galloyl group (loss of 152 Da) and the cleavage of the HHDP group, leading to characteristic fragment ions that help piece the structure together. researchgate.netresearchgate.net

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|---|

| Casuarictin (B1680760) (an isomer of this compound) | C₄₁H₂₈O₂₆ | [M-H]⁻ | 935.0800 | 935.0795 | 783 [M-H-galloyl]⁻, 631 [M-H-galloyl-HHDP]⁻, 301 [Ellagic acid]⁻ |

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of complex natural products. semanticscholar.orgiosrjournals.org

¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include singlets for the aromatic protons of the galloyl (~δ 7.0-7.2 ppm) and HHDP groups (~δ 6.3-6.8 ppm), as well as signals for the glucose core protons (δ 3.5-6.0 ppm). researchgate.netmdpi.com

¹³C NMR: Shows signals for all carbon atoms in the molecule, including the ester carbonyls (δ 165-170 ppm), aromatic carbons, and the carbons of the glucose unit. researchgate.netrsc.org

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure. nih.govpreprints.orgmaxapress.com HMBC is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous determination of the attachment points of the galloyl and the two HHDP groups to the glucose core. iosrjournals.orgmdpi.com

| Position | ¹H NMR | ¹³C NMR (δc) | |

|---|---|---|---|

| δн (ppm) | Multiplicity (J in Hz) | ||

| Glucose Moiety | |||

| 1 | 6.25 | d (8.2) | 92.5 |

| 2 | 5.45 | dd (8.2, 9.2) | 71.8 |

| 3 | 5.75 | t (9.2) | 65.9 |

| 4 | 5.15 | t (9.5) | 64.5 |

| 5 | 4.80 | m | 74.0 |

| 6a | 4.65 | dd (11.5, 2.0) | 63.0 |

| 6b | 4.10 | dd (11.5, 5.5) | |

| Galloyl Moiety (at C-1) | |||

| 2', 6' | 7.15 | s | 110.5 |

| 2,3-HHDP Moiety | |||

| H-6'' | 6.70 | s | 108.0 |

| H-6''' | 6.45 | s | 107.5 |

| 4,6-HHDP Moiety | |||

| H-6'''' | 6.55 | s | 107.8 |

| H-6''''' | 6.35 | s | 107.2 |

Chiral Resolution and Absolute Stereochemical Assignment Methods

A critical aspect of elucidating the structure of this compound is determining its absolute stereochemistry. The hexahydroxydiphenoyl (HHDP) bridge is formed by the oxidative coupling of two gallic acid units, and this linkage creates an axis of chirality, resulting in atropisomers designated as (R) or (S). chemrxiv.orgchemrxiv.org

The primary method for assigning the absolute configuration of the HHDP group is Electronic Circular Dichroism (CD) spectroscopy . chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov The CD spectrum of an ellagitannin exhibits characteristic Cotton effects in the UV region (typically between 200-300 nm). The sign of these Cotton effects is directly related to the chirality (helicity) of the biphenyl (B1667301) system in the HHDP group. chemrxiv.orgcore.ac.uk By comparing the experimental CD spectrum of the isolated compound to those of known ellagitannins or through DFT-based calculations, the absolute configuration of each HHDP group can be assigned as either (R) or (S). chemrxiv.orgchemrxiv.org For instance, most naturally occurring ellagitannins with 2,3- and 4,6-HHDP esters on a glucose core, such as casuarictin, adopt the (S,S) configuration. chemrxiv.org

Biosynthesis and Metabolic Pathways of Galloyl Bis Hhdp Glucose

Shikimate Pathway and Gallic Acid Precursors in Tannin Biogenesis

The biosynthesis of Galloyl-bis-HHDP glucose, like all hydrolysable tannins, originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other significant compounds. Current time information in Santa Cruz, CA, US.frontiersin.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.gov

A key intermediate in this pathway for tannin biogenesis is 3-dehydroshikimate. nih.gov Through the action of the enzyme shikimate dehydrogenase (SDH), 3-dehydroshikimate is converted into gallic acid. nih.gov This step represents a crucial branch point, diverting metabolites from the primary aromatic amino acid pathway towards the formation of hydrolysable tannins. nih.gov Gallic acid serves as the fundamental phenolic building block for the subsequent elaboration into more complex structures like gallotannins and ellagitannins. nih.gov

Enzymatic Biogenesis of Hexahydroxydiphenoyl (HHDP) Moieties

The defining feature of ellagitannins, including this compound, is the presence of one or more hexahydroxydiphenoyl (HHDP) groups. nih.gov The formation of the HHDP moiety is a critical step that differentiates ellagitannins from gallotannins. mdpi.com This process involves the intramolecular, oxidative C-C coupling between two adjacent galloyl groups that are esterified to a glucose core. nih.govresearchgate.net

This oxidative coupling is catalyzed by specific enzymes, primarily laccase-like phenol (B47542) oxidases. nih.govnih.gov Research has demonstrated that these enzymes regio- and stereospecifically oxidize the precursor molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to form the first ellagitannin in the pathway, tellimagrandin II, which contains an HHDP group. nih.gov The formation of the bis-HHDP structure found in this compound, such as in the compound casuarictin (B1680760), occurs through a subsequent dehydrogenation of two more spatially adjacent galloyl groups on a precursor like tellimagrandin II. utu.fiwikipedia.org

Glycosylation Mechanisms and Glucose Core Integration

The central scaffold of this compound is a glucose molecule. The integration of this glucose core and the subsequent attachment of galloyl groups are mediated by specific glycosylation and acylation reactions. The initial step involves the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.govresearchgate.net This reaction is catalyzed by UDP-glucosyltransferases (UGTs), specifically enzymes belonging to the UGT84A clade. nih.govnih.gov

β-glucogallin is a pivotal intermediate, serving as both the initial galloylated acceptor and the primary energy-rich acyl donor for the subsequent galloylation steps. nih.gov A series of galloyltransferase enzymes then catalyze the sequential addition of galloyl moieties from β-glucogallin to the glucose core, ultimately leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.govresearchgate.net This fully galloylated glucose molecule is the direct precursor for the enzymatic oxidation that forms the HHDP groups. nih.gov

Key Enzymatic Catalysis and Pathway Regulation Mechanisms

The biosynthesis of this compound is a highly regulated process involving several key classes of enzymes. The regulation occurs at both the genetic and enzymatic levels to control the flux of metabolites into the tannin pathway.

Key Enzymes in the Biosynthetic Pathway:

| Enzyme Class | Specific Enzyme Example(s) | Role in Pathway |

| Shikimate Dehydrogenase (SDH) | DQD/SDH | Conversion of 3-dehydroshikimate to gallic acid. nih.gov |

| UDP-Glycosyltransferases (UGTs) | UGT84A family (e.g., UGT84A22, UGT84A23) | Formation of β-glucogallin from gallic acid and UDP-glucose. nih.govnih.govoup.com |

| Galloyltransferases | β-glucogallin-dependent galloyltransferases | Sequential galloylation of the glucose core to form pentagalloylglucose (B1669849) (PGG). researchgate.net |

| Laccase-like Phenol Oxidases | Tellimagrandin II: O2 oxidoreductase | Oxidative coupling of galloyl groups on PGG to form HHDP moieties. nih.gov |

The regulation of this pathway is influenced by various factors, including developmental cues and environmental stresses such as pathogen attack or wounding. frontiersin.orgnih.gov Transcription factors, including those from the MYB, bHLH, and WD40 protein families, are known to regulate the expression of genes involved in the broader phenylpropanoid pathway, which can influence the availability of precursors for tannin synthesis. researchgate.net For hydrolysable tannins specifically, the activity of key enzymes like DAHP synthase is subject to feedback inhibition, which helps to control the carbon flow from primary metabolism into polyphenol synthesis. frontiersin.org Furthermore, the expression of genes encoding enzymes like SDH and UGTs can be upregulated in response to biotic and abiotic stressors, indicating a coordinated transcriptional regulation of the pathway. nih.gov

Comparative Biosynthetic Studies across Different Plant Species

While the fundamental biosynthetic pathway for ellagitannins is conserved, comparative studies reveal variations in the specific enzymes and resulting tannin structures across different plant species. Ellagitannins are predominantly found in dicotyledonous plants, with significant accumulation in families such as Rosaceae (e.g., strawberry, rose), Myrtaceae (e.g., Eucalyptus), and Onagraceae. researchgate.netresearchgate.net

In Punica granatum (pomegranate), two specific UDP-glycosyltransferases, PgUGT84A23 and PgUGHT84A24, have been identified as key enzymes in the synthesis of β-glucogallin. nih.gov The presence of Galloyl-bis-HHDP-glucose has been confirmed in pomegranate leaves. researchgate.netfrontiersin.orgnih.gov

Studies on Quercus (oak) and Rhus typhina (staghorn sumac) have been instrumental in elucidating the galloyltransferase steps leading to PGG. nih.gov The laccase responsible for the formation of the first HHDP group was purified from Tellima grandiflora (fringe cups). nih.gov

In the Rosaceae family, species like Sanguisorba officinalis have been shown to contain isomers of Galloyl-bis-HHDP-glucose, such as potentillin and casuarictin. nih.gov The biosynthesis of casuarictin is understood to proceed from tellimagrandin II through further oxidative coupling. wikipedia.org

The diversity of UGTs involved in β-glucogallin synthesis has been explored in various plants, including Vitis vinifera (grape), Camellia sinensis (tea), and Eucalyptus camaldulensis. nih.govoup.comffpri.go.jp This suggests that while the core mechanism is similar, different plant lineages have evolved distinct isoforms of these key enzymes. The distribution and specific regulation of these enzymes likely contribute to the vast structural diversity of ellagitannins observed in nature. utu.firesearchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Galloyl Bis Hhdp Glucose

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Metabolomic Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and profiling of Galloyl-bis-HHDP glucose in complex mixtures, such as plant extracts. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry.

In metabolomic studies of plants like Sanguisorba officinalis, ultrasensitive LC-DAD-ESI-QTOF-MS/MS methods have been employed to identify a wide array of polyphenols, including isomers of this compound. nih.gov The identification is typically achieved in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 935. nih.gov

Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation, generating a unique pattern of product ions that serves as a molecular fingerprint. The fragmentation of the this compound ion typically involves the loss of its constituent moieties. For instance, the proposed fragmentation pathways of a related compound, di-O-galloyl-HHDP-glucose (m/z 785), show characteristic losses of galloyl groups (152, 168, or 170 Da) and the presence of ions corresponding to the hexahydroxydiphenoyl (HHDP) group (m/z 301). researchgate.net Similar fragmentation logic applies to this compound, where characteristic product ions at m/z 917, 873, 783, 633, and 301 are observed, confirming the presence of the galloyl, bis-HHDP, and glucose core structures. nih.gov

This approach is not only qualitative but also semi-quantitative, allowing researchers to profile the relative abundance of this compound and its isomers in different plant tissues or under various conditions, providing valuable insights into the plant's metabolome. nih.govmdpi.com

Table 1: Characteristic LC-MS/MS Data for Identification of this compound Isomers This table is interactive and can be sorted by clicking on the headers.

| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss/Fragment | Source Reference |

|---|---|---|---|

| 935 | 917 | H₂O (Water) | nih.gov |

| 935 | 783 | C₇H₆O₅ (Galloyl group) | nih.gov |

| 935 | 633 | C₁₄H₁₀O₉ (HHDP-glucose fragment) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel or isolated compounds like this compound. nih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms and the connectivity between the glucose, galloyl, and bis-HHDP units.

The structural confirmation involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: Provides information on the number, environment, and connectivity of protons. Signals in the aromatic region (typically δ 6.8-7.2 ppm) can be assigned to the protons of the galloyl moieties. researchgate.netekb.eg The anomeric proton of the glucose unit gives a characteristic doublet, with its chemical shift and coupling constant indicating the α- or β-configuration of the glycosidic bond. ekb.eg

¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the ester linkages and the carbons of the aromatic rings and the glucose core all appear at characteristic chemical shifts. ekb.egum.edu.my

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system (e.g., within the glucose ring). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows long-range correlations between protons and carbons (typically 2-3 bonds away), establishing the connectivity between the galloyl and bis-HHDP units and the specific hydroxyl groups of the glucose core. researchgate.net

NMR is also a primary method for assessing the purity of an isolated sample of this compound. The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities, and integration of the signals can be used for quantification against a known internal standard. A purity of >95% is often determined for isolated compounds intended for biological assays. frontiersin.org

Table 2: Representative ¹H-NMR Chemical Shifts for Components of Gallotannins This table is interactive and can be sorted by clicking on the headers.

| Moiety | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Galloyl | H-2', H-6' | 6.8 - 7.2 | Singlet (s) |

| Glucose (β-anomer) | H-1 (Anomeric) | ~4.4 - 5.6 | Doublet (d) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, ELSD, RI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. frontiersin.org It is used to separate the compound from other components in a crude extract based on its polarity. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The utility of HPLC is greatly enhanced by the choice of detector:

Diode Array Detector (DAD) or Photodiode Array (PDA): This is the most common detector for analyzing tannins. It measures the absorbance of the eluting compounds over a range of UV-visible wavelengths simultaneously. This compound, containing multiple aromatic rings, exhibits strong UV absorbance, typically with maxima around 220 nm and 280 nm. nih.gov The UV spectrum provides characteristic information that aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): This is a universal detector that can detect any non-volatile analyte. The column eluent is nebulized and the solvent evaporated, leaving a fine mist of analyte particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. ELSD is particularly useful when a compound lacks a strong chromophore or when analyzing a mixture containing both UV-active and non-UV-active compounds.

Refractive Index (RI) Detector: Another universal detector that measures the change in the refractive index of the column eluent as the analyte passes through the flow cell. While it is universal, the RI detector is generally less sensitive than DAD or ELSD and is highly sensitive to temperature and pressure fluctuations, making it less suitable for gradient elution methods commonly used for complex sample analysis.

The combination of HPLC with DAD and mass spectrometry (LC-DAD-MS) is a particularly powerful configuration, providing retention time, UV spectrum, and mass data for confident peak identification. nih.govnih.gov

Table 3: Comparison of Common HPLC Detectors for this compound Analysis This table is interactive and can be sorted by clicking on the headers.

| Detector | Principle | Selectivity | Sensitivity | Gradient Compatibility |

|---|---|---|---|---|

| Diode Array (DAD) | UV-Vis Absorbance | Selective (requires chromophore) | High | Excellent |

| Evaporative Light Scattering (ELSD) | Light scattering by analyte particles | Universal (for non-volatiles) | Moderate | Good |

Capillary Electrophoresis (CE) and Electrophoretic Mobility Shift Assays

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. Analytes are separated in a narrow capillary filled with an electrolyte. For a compound like this compound, its phenolic hydroxyl groups can be deprotonated in a basic buffer, rendering the molecule negatively charged and allowing for its separation by CE. While less common than HPLC for tannin analysis, CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. It presents a viable alternative or complementary technique to HPLC for purity analysis and quantification. escholarship.org

An Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used primarily to study protein-DNA or protein-RNA interactions. licorbio.com The principle is that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. nih.gov While not a direct method for characterizing this compound itself, EMSA could be employed in a functional context to investigate the compound's biological activity. For example, if this compound is hypothesized to modulate the activity of a DNA-binding protein (such as a transcription factor), EMSA could be used to determine if the compound inhibits or enhances the formation of the protein-DNA complex.

Spectrophotometric and Fluorometric Methods for Quantification in Complex Biological Matrices (Non-Clinical)

In non-clinical settings, such as the initial screening of plant extracts, rapid and cost-effective spectrophotometric methods are often used to estimate the total content of certain classes of phytochemicals. These methods are not specific to this compound but quantify it as part of a larger group of related compounds.

Total Phenolic Content (TPC) Assay: The most common method is the Folin-Ciocalteu assay. In this assay, the Folin-Ciocalteu reagent is reduced by phenolic compounds (including tannins like this compound) under alkaline conditions, resulting in a blue-colored complex. The intensity of the color, measured spectrophotometrically (typically around 765 nm), is proportional to the total amount of phenolic compounds present. The results are usually expressed as gallic acid equivalents (GAE) per gram of extract. researchgate.netresearchgate.net

Total Flavonoid Content Assay: A common method involves the formation of a complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids. This complex has a characteristic absorbance that can be measured spectrophotometrically. While this compound is a tannin, not a flavonoid, this assay is often run alongside the TPC assay to characterize a plant extract more fully.

Tannin-Specific Assays: Methods like the vanillin-HCl assay or protein precipitation assays (e.g., using bovine serum albumin) can provide a more specific estimation of the total tannin content in an extract.

Fluorometric methods are generally not standard for quantifying tannins, which are more known for their ability to quench fluorescence rather than fluoresce themselves. However, specialized fluorescence-based sensor arrays or displacement assays could potentially be developed for specific research applications.

Table 4: Common Spectrophotometric Assays for Phenolic Compounds in Plant Extracts This table is interactive and can be sorted by clicking on the headers.

| Assay | Principle | Measurement Wavelength | Expressed As |

|---|---|---|---|

| Folin-Ciocalteu | Reduction of phosphomolybdic-phosphotungstic acid by phenolics | ~765 nm | Gallic Acid Equivalents (GAE) |

| Aluminum Chloride | Complexation with flavonoid keto/hydroxyl groups | ~415 nm | Quercetin or Rutin Equivalents (QE/RE) |

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms and Reactive Species Scavenging Properties

While hydrolyzable tannins are generally recognized for their antioxidant capabilities, detailed mechanistic studies specifically on isolated Galloyl-bis-HHDP glucose are limited in the scientific literature.

Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC, FRAP)

Specific data from direct free radical scavenging assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Oxygen Radical Absorbance Capacity (ORAC), or Ferric Reducing Antioxidant Power (FRAP) for the isolated compound this compound are not extensively detailed in currently available research. Plant extracts containing Galloyl-bis-HHDP-glucose as a major component have demonstrated significant antioxidant potential in these assays, though this activity reflects the combined effect of all phytochemicals present. researchgate.net

Cellular Antioxidant Enzyme Modulation (e.g., SOD, Catalase, Glutathione Peroxidase)

Investigations into the direct modulatory effect of isolated this compound on key cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), have not been specifically reported. The antioxidant effects of many natural polyphenols are often attributed in part to their ability to enhance the expression or activity of these endogenous enzymes, thereby protecting cells from oxidative damage. However, research has not yet confirmed this specific mechanism for this compound.

Nrf2/ARE Pathway Activation and Oxidative Stress Response Regulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the transcription of numerous protective genes, including those for antioxidant and detoxifying enzymes. nih.gov Currently, there is a lack of specific research demonstrating the direct activation of the Nrf2/ARE pathway by isolated this compound. Studies on structurally related gallotannins suggest this as a potential mechanism, but dedicated investigation is required for confirmation. nih.gov

Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory mechanisms of this compound have been investigated more thoroughly, particularly in an in vivo model of acute lung injury.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

This compound has been shown to significantly reduce the levels of key pro-inflammatory cytokines that drive the inflammatory cascade. nih.govnih.gov In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with the compound led to a marked decrease in the protein levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in lung tissue. nih.govfrontiersin.org These cytokines are potent upstream stimulators for the production of other inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), via the induction of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing these primary cytokines, this compound indirectly inhibits the downstream production of these secondary inflammatory molecules.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are strongly linked to its ability to suppress key intracellular signaling pathways that regulate the inflammatory response. nih.gov Research has demonstrated that its primary therapeutic effect is reducing cytokine production by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgku.ac.th

In an LPS-induced acute lung injury model, this compound was observed to block the activation of NF-κB. nih.gov Specifically, it inhibited the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and translocation to the nucleus to initiate the transcription of pro-inflammatory genes. frontiersin.org

Furthermore, the compound was also shown to inhibit the activation of the c-Jun N-terminal kinase (JNK), which is a key component of the MAPK signaling pathway. nih.gov The MAPK pathway plays a crucial role in mediating cellular responses to inflammatory stimuli, and its inhibition contributes to the reduction of inflammation. frontiersin.org This dual inhibition of both NF-κB and MAPK pathways underscores the potent anti-inflammatory action of this compound. nih.gov

Interactive Data Tables

Table 1: Effect of Galloyl-HHDP-Glucose on Pro-inflammatory Cytokine Levels in Lung Tissue

This table summarizes the findings from a non-human, in vivo study on LPS-induced acute lung injury. The data reflects the percentage reduction in cytokine protein levels in the lungs of mice treated with Galloyl-HHDP-glucose compared to the LPS-only control group.

| Cytokine | Outcome of Treatment with Galloyl-HHDP-Glucose | Reference |

| TNF-α | Significantly down-regulated | frontiersin.org |

| IL-1β | Significantly down-regulated | frontiersin.org |

| IL-6 | Significantly down-regulated | frontiersin.org |

| IL-8 | Significantly down-regulated | frontiersin.org |

| IL-10 | No significant effect observed | frontiersin.org |

Table 2: Mechanistic Effects of Galloyl-HHDP-Glucose on Inflammatory Signaling Pathways

This table outlines the observed effects of Galloyl-HHDP-glucose on key signaling molecules in a non-human, in vivo model of inflammation.

| Signaling Pathway | Target Molecule | Observed Effect | Reference |

| NF-κB Pathway | Phosphorylation of p65 Subunit | Blocked/Inhibited | nih.gov |

| MAPK Pathway | Phosphorylation of JNK | Inhibited | nih.govfrontiersin.org |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Studies

This compound, a prominent member of the ellagitannin family, has been investigated for its anti-inflammatory properties, which are partly attributed to its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

While direct enzymatic inhibition studies specifically on this compound are limited, research on related ellagitannins and extracts rich in this compound provides significant insights into its potential mechanisms. Pomegranate ellagitannins, for instance, have been shown to suppress the expression of COX-2, the inducible isoform of cyclooxygenase that is often upregulated during inflammation. researchgate.net This suppression is thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression. nih.gov By downregulating these pathways, ellagitannins, including likely this compound, can reduce the production of pro-inflammatory prostaglandins. researchgate.net

In a study on human colon cancer (HT-29) cells, pomegranate juice, total pomegranate ellagitannins, and the specific ellagitannin punicalagin (B30970) all demonstrated the ability to reduce the expression of COX-2 protein. researchgate.net This suggests a class effect for ellagitannins in modulating this inflammatory enzyme.

The inhibitory effects of ellagitannins are not limited to the COX pathway. Urolithins, which are metabolites of ellagitannins like this compound formed by gut microbiota, have been shown to inhibit 5-lipoxygenase-derived leukotrienes. mdpi.com This indicates that the anti-inflammatory actions of this compound may be exerted both directly and through its metabolic products.

The table below summarizes the inhibitory effects of related ellagitannins on COX-2 expression.

| Compound/Extract | Cell Line | Effect on COX-2 Expression | Reference |

| Powdered Pomegranate Juice | HT-29 | 79% reduction | researchgate.net |

| Total Pomegranate Ellagitannins | HT-29 | 55% reduction | researchgate.net |

| Punicalagin | HT-29 | 48% reduction | researchgate.net |

Antimicrobial Mechanisms against Pathogenic Microorganisms

This compound has demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms.

Antibacterial Action and Membrane Disruption Studies

Ellagitannins, including this compound, are known for their antibacterial properties. nih.govspandidos-publications.com While the precise mechanism of bacterial membrane disruption by this compound is still under detailed investigation, the general consensus for tannins involves their ability to bind to and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. The molecular size and the number of free galloyl groups in ellagitannins appear to be important factors in their antibacterial efficacy, particularly against Gram-negative bacteria like Escherichia coli. nih.govacs.org For Gram-positive bacteria such as Staphylococcus aureus, the oligomeric linkage of the ellagitannin may play a more significant role in its antimicrobial activity. nih.govacs.org

Antifungal Properties and Cell Wall/Membrane Integrity Interference

This compound has shown notable antifungal activity, particularly against Candida species. nih.gov An in vitro study demonstrated that Galloyl-HHDP-glucose exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to over 500 μg/mL against various Candida strains. nih.gov Furthermore, it displayed synergistic activity with the conventional antifungal drug fluconazole, suggesting a potential role in combination therapy. nih.gov

The proposed mechanism for the antifungal action of ellagitannins involves interference with the fungal cell wall and membrane integrity. medchemexpress.com It is hypothesized that these compounds can accumulate in the cell membrane, altering its permeability and disrupting essential transport mechanisms, ultimately leading to fungal cell death. medchemexpress.com this compound has also been shown to inhibit biofilm formation and the production of phospholipase, a key virulence factor in Candida, further highlighting its multifaceted antifungal properties. nih.gov

The following table presents the Minimum Inhibitory Concentrations (MIC) of Galloyl-HHDP-Glucose against various Candida species.

| Candida Species | MIC Range (μg/mL) | Reference |

| Various Candida spp. | 31.25 - >500 | nih.gov |

Antiviral Effects and Replication Cycle Interference in Cell Culture Models

The antiviral potential of this compound has been suggested through in silico studies, which predict its ability to interact with viral proteins. greenmedinfo.com While direct in vitro antiviral studies on this specific compound are emerging, research on related ellagitannins and their metabolites provides valuable insights. Pomegranate extracts and ellagic acid, a hydrolysis product of ellagitannins, have demonstrated broad antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and SARS-CoV-2. greenmedinfo.com

The proposed mechanisms of antiviral action for ellagitannins involve interference with various stages of the viral replication cycle. In silico docking studies have shown that ellagitannins can bind to several SARS-CoV-2 and human proteins, including proteases that are essential for viral replication. greenmedinfo.com For other viruses, such as hepatitis B, ellagic acid has been shown to restrict viral proliferation by preventing the secretion of viral antigens. researchgate.net It is plausible that this compound exerts its antiviral effects through similar mechanisms, by inhibiting viral entry, replication, or release from host cells.

Anticancer Mechanisms in Cellular and Animal Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant body of research points to the ability of ellagitannins and their metabolites to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govacs.org While specific studies on this compound are part of a broader investigation into ellagitannins, the mechanisms elucidated for closely related compounds offer a strong indication of its potential anticancer activities.

The induction of apoptosis by ellagitannins often involves the mitochondrial pathway. nih.gov Compounds like Tellimagrandin I and II, which are structurally related to this compound, have been shown to depolarize the mitochondrial membrane in cancer cells, leading to the release of cytochrome c. greenmedinfo.com This, in turn, activates a cascade of caspases, ultimately resulting in apoptotic cell death. nih.gov

Furthermore, ellagitannins can induce cell cycle arrest, preventing cancer cells from proliferating. Ellagic acid, a key metabolite of this compound, has been shown to cause G1 arrest in cervical carcinoma cells by inducing the expression of the cdk inhibitory protein p21. acs.org In prostate cancer cells, ellagic acid and its metabolite urolithin A have been found to induce cell cycle arrest in the S and G2/M phases, respectively, by modulating the levels of cyclins such as cyclin B1 and D1. researchgate.net

The table below summarizes the effects of related compounds on cell cycle and apoptosis in different cancer cell lines.

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

| Ellagic Acid | CaSki (Cervical Carcinoma) | G1 Arrest, Apoptosis | Induction of p21 | acs.org |

| Ellagic Acid | PC-3, DU-145 (Prostate Cancer) | S Phase Arrest, Apoptosis | Decreased cyclin B1 and D1 | researchgate.net |

| Urolithin A | PC-3, DU-145 (Prostate Cancer) | G2/M Arrest | Increased cyclin B1, cdc2 phosphorylation | researchgate.net |

| Tellimagrandin I & II | MDA-MB-231, MCF7, HeLa | Apoptosis | Mitochondrial membrane depolarization, cytochrome c release | greenmedinfo.com |

Inhibition of Angiogenesis and Metastasis in Preclinical Models

While direct studies on the isolated compound galloyl-bis-HHDP-glucose are limited, research on ellagitannin-rich extracts, of which this compound is a component, provides significant insights into its potential anti-angiogenic and anti-metastatic properties. Ellagitannins are a class of hydrolyzable tannins that have demonstrated pleiotropic effects in cancer chemoprevention and therapy.

Anti-Angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical studies on pomegranate extracts rich in ellagitannins have shown promising anti-angiogenic activity. In a study involving human prostate cancer cells (LAPC4) xenografted into SCID mice, oral administration of an ellagitannin-rich pomegranate extract led to a significant decrease in tumor vessel density. nih.gov This effect was associated with reduced expression of key pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). nih.govufl.edu In vitro, these extracts inhibited the proliferation of human umbilical vein endothelial cells (HUVEC), the primary cells involved in angiogenesis.

Ellagic acid, a hydrolysis product of ellagitannins like galloyl-bis-HHDP-glucose, has also been shown to inhibit angiogenesis. Studies have demonstrated that ellagic acid can significantly inhibit VEGF-induced angiogenesis processes in cell cultures, including proliferation, migration, and tube formation of endothelial cells. foodforbreastcancer.com Furthermore, in animal models of breast cancer, ellagic acid has been found to inhibit tumor growth and the expression of phosphorylated VEGF receptor 2 (P-VEGFR2), a key signaling molecule in the angiogenic pathway. foodforbreastcancer.com

Anti-Metastatic Effects:

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The anti-metastatic potential of ellagitannins has been linked to their ability to inhibit key processes in the metastatic cascade, such as cell migration and invasion. For instance, ellagic acid has been shown to inhibit the migration and invasion of various cancer cell lines. mdpi.com This inhibitory effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

The modulation of signaling pathways involved in cell migration and invasion, such as the PI3K/Akt pathway, is another mechanism by which ellagitannins may exert their anti-metastatic effects. mdpi.com

While these findings on ellagitannin-rich extracts and ellagic acid are promising, further research is needed to specifically elucidate the anti-angiogenic and anti-metastatic activities of purified galloyl-bis-HHDP-glucose.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT)

The anticancer effects of many natural compounds are often attributed to their ability to modulate intracellular signaling pathways that are dysregulated in cancer. While direct evidence for galloyl-bis-HHDP-glucose is still emerging, studies on the broader class of ellagitannins and their metabolites point towards significant modulation of key oncogenic signaling pathways, including the PI3K/Akt and STAT pathways.

PI3K/Akt Pathway:

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its upregulation is a common feature in many human cancers. mdpi.com Several studies have indicated that ellagitannins and their metabolites can interfere with this pathway. For instance, ellagic acid has been shown to suppress the PI3K/Akt signaling pathway in various cancer cell lines, including colorectal, lung, and bladder cancer cells. mdpi.comnih.govjove.com This inhibition is demonstrated by a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov The modulation of the PI3K/Akt pathway by ellagic acid has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov

STAT Pathway:

The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are critical mediators of cytokine and growth factor signaling and are often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. There is evidence to suggest that ellagitannins and their metabolites can modulate STAT signaling. For example, metabolites of ellagitannins have been shown to reduce the activation of the STAT3 transcription factor in metastatic prostate cancer cell lines. juniperpublishers.com

In a non-cancer context, galloyl-HHDP-glucose isolated from Punica granatum L. leaves has been shown to inhibit the activation of NF-κB and JNK signaling pathways in a mouse model of acute lung injury. mdpi.comnih.gov While this study was focused on inflammation, the NF-κB pathway is also known to play a significant role in cancer development and progression, suggesting a potential for galloyl-bis-HHDP-glucose to modulate cancer-related inflammatory signaling.

The collective evidence on ellagitannins suggests that galloyl-bis-HHDP-glucose likely possesses the ability to modulate these critical oncogenic signaling pathways, thereby contributing to its potential anticancer activity. However, direct investigation of the effects of the pure compound on these pathways in cancer models is warranted.

Enzyme Inhibition and Modulation in Biological Systems

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This is a therapeutic strategy for managing type 2 diabetes. Several studies have investigated the potential of plant extracts rich in tannins, including galloyl-bis-HHDP-glucose isomers, as inhibitors of these enzymes.

A study on the morphological parts of Sanguisorba officinalis L. identified the presence of galloyl-bis-HHDP-glucose isomers. mdpi.com The flower extracts of this plant, which had a high content of tannins, demonstrated a significant ability to inhibit the activities of α-amylase and α-glucoamylase. mdpi.com

Table 1: Glycosidase Inhibitory Activity of Extracts Containing Galloyl-bis-HHDP-glucose Isomers

| Plant Source | Extract Type | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|---|

| Sanguisorba officinalis L. | Flower Extract | α-Amylase | High | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Natural products are a rich source of potential PTP1B inhibitors.

While direct studies on the PTP1B inhibitory activity of galloyl-bis-HHDP-glucose are scarce, a study on a fraction from Rosa rugosa flowers, which exhibited strong PTP1B inhibitory activity, identified the presence of di-O-galloyl-HHDP-glucose. frontiersin.org This suggests that galloyl-HHDP-glucose structures may contribute to PTP1B inhibition.

Further research is needed to isolate and characterize the PTP1B inhibitory activity and determine the IC50 value of pure galloyl-bis-HHDP-glucose.

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for cancer chemotherapy.

Currently, there is a lack of specific studies in the public domain investigating the inhibitory effects of galloyl-bis-HHDP-glucose on topoisomerases.

Other Enzyme-Target Interactions and Kinetic Characterization

This compound, a prominent ellagitannin, has demonstrated notable interactions with various enzymes, suggesting a broad spectrum of biological activity. Research into its enzymatic inhibition reveals a potential therapeutic value, particularly in the context of neurodegenerative and metabolic disorders.

One of the key enzymatic targets of this compound is acetylcholinesterase (AChE) , an enzyme critical to the breakdown of the neurotransmitter acetylcholine. In silico studies have elucidated the binding mode of a closely related compound, Hhdp-galloyl glucose, within the active cavity of AChE, indicating a potential mechanism for its neuroprotective effects. nih.gov This interaction is significant as the inhibition of AChE is a primary strategy in the management of Alzheimer's disease.

Furthermore, this compound has been identified as an inhibitor of tyrosinase , a key enzyme in melanin biosynthesis. researchgate.netnih.gov Dysregulation of tyrosinase is implicated in hyperpigmentation disorders. Kinetic studies of similar phenolic compounds have demonstrated competitive or mixed-type inhibition of tyrosinase, suggesting that this compound may act through similar mechanisms to modulate melanogenesis. researchgate.netmdpi.com The binding of Hhdp-galloyl glucose within the tyrosinase cavity has been visualized through molecular docking studies, providing a structural basis for its inhibitory activity. researchgate.net

While specific kinetic data such as IC50 values for this compound are not extensively reported in the currently available literature, the existing research strongly supports its role as an enzyme inhibitor. The inhibitory profile of this compound warrants further investigation to quantify its potency and selectivity towards these and other enzymatic targets.

Immunomodulatory Effects on Immune Cell Function

This compound exerts significant immunomodulatory effects, influencing the function of key immune cells such as macrophages and lymphocytes. These effects are primarily characterized by the suppression of pro-inflammatory pathways and the regulation of cytokine production.

Macrophage Activation and Phagocytosis Modulation

In non-human in vivo models of acute lung injury induced by lipopolysaccharide (LPS), this compound has been shown to effectively modulate macrophage activation. qub.ac.uknih.govnih.govfrontiersin.orgfrontiersin.org Macrophages are pivotal in the inflammatory response, and their activation by LPS leads to the production of various pro-inflammatory mediators.

Treatment with this compound was found to inhibit the activation of key signaling pathways involved in the inflammatory cascade, namely the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. qub.ac.uknih.gov By blocking these pathways, the compound effectively downregulates the expression of pro-inflammatory genes. This mechanistic action underscores its potent anti-inflammatory properties. nih.gov

While the compound's impact on macrophage activation is evident, its direct effects on phagocytosis, a critical function of macrophages in clearing pathogens and cellular debris, have not been extensively detailed in the available research. However, studies on the effects of high glucose on macrophages have shown a reduction in phagocytic activity, a condition that pro-inflammatory macrophages in diabetic settings exhibit. qub.ac.uk This suggests a complex interplay between metabolic state and macrophage function that could be a relevant area for future investigation regarding the effects of glucose-containing compounds like this compound.

Lymphocyte Proliferation and Cytokine Production Regulation

The impact of this compound on lymphocyte function is a crucial aspect of its immunomodulatory profile. While direct studies on its effect on lymphocyte proliferation are limited, its influence on cytokine production by leukocytes, which include lymphocytes, has been documented.

In a mouse model of LPS-induced acute lung injury, administration of this compound led to a significant reduction in the levels of several pro-inflammatory cytokines in lung tissue. nih.gov These include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Interleukin-8 (IL-8) nih.gov

This broad inhibition of key inflammatory cytokines highlights the compound's potential to regulate immune responses. However, specific in vitro studies detailing the dose-dependent effects of this compound on purified lymphocyte populations and their specific cytokine profiles are needed to fully elucidate its regulatory role.

Neuroprotective Mechanisms against Cellular Damage

This compound and structurally related compounds have demonstrated promising neuroprotective properties in various in vitro models, suggesting their potential in mitigating neuronal damage associated with neurodegenerative diseases.

Protection against Neuroinflammation and Oxidative Stress in Neuronal Cell Models

A key mechanism underlying the neuroprotective effects of galloyl-glucose compounds is their ability to combat neuroinflammation and oxidative stress. A closely related compound, 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG), has been shown to protect rat neuronal cells (Neuro 2A) from hydrogen peroxide-mediated cell death. nih.gov This protection is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions. nih.gov

Furthermore, PGG has been observed to attenuate the release of pro-inflammatory cytokines from activated BV-2 microglial cells, the resident immune cells of the brain. researchgate.net Chronic activation of microglia contributes to the neuroinflammatory environment seen in Alzheimer's disease. PGG was found to decrease the expression of monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro MMP-9), both of which are involved in brain injury and neurodegeneration. researchgate.net While these studies were not conducted with this compound itself, the shared structural motifs strongly suggest that it may exert similar protective effects against neuroinflammation and oxidative stress in neuronal cell models.

Modulation of Protein Aggregation and Neurotoxic Pathways (e.g., Amyloid-beta, Tau)

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of Alzheimer's disease. There is growing evidence that polyphenolic compounds, including those with galloyl-glucose structures, can interfere with these aggregation processes.

While direct studies on this compound are scarce, research on related compounds provides valuable insights. For instance, A-type procyanidins containing catechol moieties have been shown to inhibit the aggregation of Aβ42 and human islet amyloid polypeptide (hIAPP) in a concentration-dependent manner. mdpi.com The presence of catechol groups appears to be crucial for this anti-aggregation activity. mdpi.com Given that this compound contains multiple galloyl groups, which are rich in hydroxyl moieties, it is plausible that it could exhibit similar inhibitory effects on protein aggregation.

The potential for such compounds to modulate these critical neurotoxic pathways highlights a promising avenue for therapeutic intervention in neurodegenerative diseases. However, further research is required to specifically evaluate the efficacy and mechanisms of this compound in preventing the aggregation of Aβ and tau proteins.

Mechanistic Insights into Other Documented Biological Activities (e.g., Hepatoprotective, Cardioprotective in non-human models)

While research has extensively focused on certain biological activities of this compound, emerging evidence from in vitro and non-human in vivo models has begun to shed light on its potential hepatoprotective and cardioprotective effects. These investigations, primarily centered on extracts rich in ellagitannins like this compound, suggest that its protective mechanisms are multifaceted, often involving the modulation of oxidative stress and inflammatory pathways.

Hepatoprotective Mechanisms:

Preliminary evidence for the hepatoprotective effects of this compound comes from in silico analyses which have predicted such activity. Experimental studies on extracts from Punica granatum (pomegranate), a known source of this compound, provide further mechanistic insights. In animal models of liver injury induced by toxins such as carbon tetrachloride (CCl4) and D-galactosamine, these extracts have demonstrated significant protective effects.

The primary mechanism appears to be the potent antioxidant activity of the constituent polyphenols. In a rat model of CCl4-induced liver injury, administration of a pomegranate extract rich in these compounds led to a significant enhancement of the antioxidant defense system. This was evidenced by the increased activity of key antioxidant enzymes. Furthermore, the extract demonstrated anti-inflammatory action by reducing the migration of macrophages to the site of liver injury.

In another study, an aqueous extract of Punica granatum fruit demonstrated a significant protective effect against D-galactosamine-induced hepatic toxicity in rats. The hepatoprotective effect was attributed to the extract's ability to counteract oxidative stress.

The following table summarizes the key findings from studies on pomegranate extracts, which are rich in ellagitannins including this compound.

| Model System | Inducing Agent | Key Mechanistic Findings | Reference |

| Rat Model | Carbon Tetrachloride (CCl4) | Enhanced antioxidant defense, reduced macrophage migration | |

| Rat Model | D-galactosamine | Protection against oxidative stress | |

| In silico analysis | Not Applicable | Predicted hepatoprotective effects |

Cardioprotective Mechanisms:

The cardioprotective potential of extracts containing this compound has also been explored in non-human in vivo models. A study investigating a polyphenol-rich pomegranate peel extract in a rat model of metabolic syndrome demonstrated free radical scavenging properties within the myocardium.

In a separate study using a rat model of isoproterenol-induced myocardial infarction, pretreatment with Punica granatum seed juice extract showed significant cardioprotective effects. The protective mechanism was linked to the inhibition of isoproterenol-induced increases in heart rate and detrimental ECG changes. Furthermore, the extract prevented the elevation of cardiac marker enzymes and counteracted the reduction in the activity of antioxidant enzymes. Histopathological examination also revealed a reduction in cellular infiltration in the hearts of the treated animals.

The table below outlines the principal findings related to the cardioprotective mechanisms of pomegranate extracts.

| Model System | Inducing Agent | Key Mechanistic Findings | Reference |

| Rat Model of Metabolic Syndrome | Diet-induced | Myocardial free radical scavenging | |

| Rat Model of Myocardial Infarction | Isoproterenol | Inhibition of heart rate increase and ECG changes, prevention of cardiac marker enzyme elevation, restoration of antioxidant enzyme activity, reduction of cellular infiltration |

It is important to note that while these studies provide strong indications of the hepatoprotective and cardioprotective mechanisms of ellagitannin-rich extracts, further research is required to specifically delineate the role and mechanisms of isolated this compound in these activities.

Synthetic and Semi Synthetic Approaches to Galloyl Bis Hhdp Glucose and Analogues

Total Synthesis Strategies for Complex Polyphenols and Tannins

The total synthesis of ellagitannins like Galloyl-bis-HHDP glucose is a complex undertaking due to the presence of multiple chiral centers on the glucose core and the atropisomerism of the HHDP group. The key challenge lies in the stereoselective formation of the C-C bond to construct the HHDP bridge between two galloyl units.

One of the most successful strategies employed is the biomimetic oxidative coupling of galloyl esters. This approach mimics the proposed biosynthetic pathway where two galloyl groups are coupled to form the HHDP moiety. Various oxidizing agents have been explored for this purpose, with copper(II)-amine complexes showing particular promise in mediating the intramolecular dehydrogenative coupling of galloyl groups at different positions on the glucose core. The choice of the amine ligand can influence the atroposelectivity of the HHDP bridge formation.

A significant hurdle in the synthesis of many ellagitannins is achieving the correct conformation of the glucose core. For instance, the synthesis of corilagin (B190828), an ellagitannin with a 1C4 chair conformation of the glucose ring, required a creative strategy involving the temporary opening of the pyranose ring to facilitate the formation of the 3,6-HHDP bridge. This highlights the intricate interplay between the bulky substituents and the conformation of the central sugar scaffold.

Divergent synthetic strategies have also been developed to access multiple monomeric ellagitannins from a common intermediate. This approach is particularly valuable for the synthesis of oligomeric ellagitannins and for creating libraries of analogues for biological screening. mdpi.com

A generalized retrosynthetic analysis for a this compound derivative might involve the following key disconnections:

Cleavage of the galloyl ester linkages.

Retrosynthetic opening of the HHDP bridge via oxidative coupling of two precursor galloyl groups.

Disassembly of the galloylated glucose core back to a protected glucose derivative and protected gallic acid.

The table below summarizes key synthetic challenges and corresponding strategies in the total synthesis of complex ellagitannins.

| Synthetic Challenge | Strategy | Key Reagents/Conditions | Relevant Examples |

| Stereoselective HHDP bridge formation | Biomimetic oxidative coupling | Copper(II)-amine complexes, Vanadium oxytrifluoride | Synthesis of Tellimagrandin I analogues |

| Control of glucose conformation | Temporary ring-opening/closing | Acid/base catalysis, protecting group manipulation | Total synthesis of Corilagin |

| Regioselective galloylation | Protecting group strategies | Benzyl, silyl, and acyl protecting groups | Synthesis of various galloylated glucose derivatives |

| Access to diverse analogues | Divergent synthesis | Common intermediates with multiple functionalization points | Synthesis of monomeric ellagitannins for oligomer assembly |

Semi-Synthesis from Natural Precursors and Related Scaffolds

Given the complexity of total synthesis, semi-synthetic approaches starting from readily available natural precursors offer a more practical route to this compound and its analogues. Abundant hydrolyzable tannins, such as tannic acid, can be isolated from various plant sources and serve as starting materials.

The general strategy involves the controlled hydrolysis of these complex natural mixtures to obtain simpler galloylated glucose derivatives. These intermediates can then be further modified through selective chemical reactions. For example, specific hydroxyl groups on the glucose core can be protected, followed by the introduction of additional galloyl groups at desired positions. The final step would then be the oxidative coupling to form the bis-HHDP structure.

While specific examples of the semi-synthesis of this compound are not extensively documented in publicly available literature, the principles of this approach are well-established in natural product chemistry. The success of such a strategy would heavily rely on the development of highly selective methods for the hydrolysis and functionalization of complex tannin mixtures.

Chemoenzymatic Synthesis Methodologies for Specific Isomers and Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis, offering a powerful tool for the construction of complex molecules like this compound. Enzymes can be employed for key steps that are often challenging to achieve with traditional chemical methods, such as regioselective acylation and stereoselective glycosylation.

The biosynthesis of gallotannins and ellagitannins provides a roadmap for potential chemoenzymatic approaches. nih.gov Key enzymes in these pathways include:

Gallate 1-beta-glucosyltransferase: This enzyme catalyzes the initial esterification of gallic acid to the anomeric position of glucose, forming β-glucogallin, a key precursor. nih.gov

β-Glucogallin-dependent galloyltransferases: These enzymes are responsible for the subsequent regioselective galloylation of the glucose core. nih.gov

Laccase-like phenol (B47542) oxidases: These enzymes are involved in the oxidative coupling of galloyl groups to form the HHDP bridge in ellagitannins. nih.gov

A hypothetical chemoenzymatic synthesis of a this compound building block could involve:

Enzymatic synthesis of a specific galloylated glucose precursor using galloyltransferases.

Chemical protection of certain hydroxyl groups to direct the subsequent enzymatic reactions.

Enzymatic oxidative coupling of two galloyl groups using a laccase to form the HHDP bridge with high stereoselectivity.

Chemical deprotection to yield the final product.

Lipases have also been explored for the regioselective synthesis of galloyl esters in non-aqueous media. nih.gov Immobilized lipases can catalyze the esterification of gallic acid with various alcohols, and this methodology could potentially be adapted for the selective galloylation of a protected glucose core. nih.govresearchgate.netmdpi.comresearchgate.net

The table below outlines potential enzymatic steps in the chemoenzymatic synthesis of this compound derivatives.

| Enzymatic Step | Enzyme Class | Potential Application |

| Regioselective Galloylation | Galloyltransferase | Introduction of galloyl groups at specific positions on the glucose core. |

| HHDP Bridge Formation | Laccase/Phenol Oxidase | Stereoselective oxidative coupling of two galloyl moieties. |